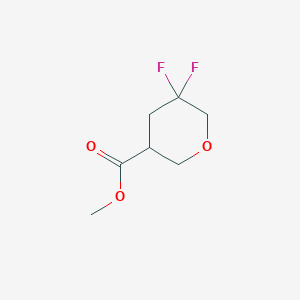

Methyl 5,5-difluorooxane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5,5-difluorooxane-3-carboxylate is an organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of two fluorine atoms attached to the oxane ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-difluorooxane-3-carboxylate typically involves the fluorination of oxane derivatives. One common method includes the reaction of oxane-3-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5,5-difluorooxane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxane-3-carboxylic acid derivatives.

Reduction: Formation of oxane-3-methanol derivatives.

Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 5,5-difluorooxane-3-carboxylate is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Employed in the development of new materials with specific properties, such as increased stability and reactivity.

Mécanisme D'action

The mechanism by which Methyl 5,5-difluorooxane-3-carboxylate exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 5-fluorooxane-3-carboxylate: Similar structure but with only one fluorine atom.

Methyl 5,5-dichlorooxane-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

Methyl 5,5-difluoropentane-3-carboxylate: Similar fluorinated structure but with a different carbon chain length.

Uniqueness

Methyl 5,5-difluorooxane-3-carboxylate is unique due to the presence of two fluorine atoms on the oxane ring, which significantly alters its chemical properties compared to its analogs. This dual fluorination enhances its stability, reactivity, and potential biological activity, making it a valuable compound in various research applications.

Activité Biologique

Methyl 5,5-difluorooxane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

This compound can be synthesized through various chemical pathways involving difluoromethylation and subsequent esterification processes. The introduction of fluorine atoms into organic molecules often enhances their biological activity by increasing lipophilicity and metabolic stability.

The biological activity of this compound has been primarily investigated in relation to its inhibitory effects on specific protein interactions involved in tumorigenesis. Notably, it has shown promise as a potent inhibitor of the c-Myc transcription factor, which is frequently overexpressed in various cancers.

- Inhibition of c-Myc : Studies indicate that this compound disrupts the formation of c-Myc-Max heterodimers, which are crucial for c-Myc's transcriptional activity. The compound demonstrated an IC50 value of approximately 34.8 μM against c-Myc-Max interactions, indicating significant potency compared to other analogs .

Cell Line Studies

Research utilizing cell lines such as HL60 and Daudi has demonstrated that this compound effectively inhibits cell proliferation. The compound induces a G0/G1 phase arrest in the cell cycle, leading to reduced cell viability and eventual apoptosis in c-Myc overexpressing cells .

Case Study 1: In Vitro Efficacy

A study conducted on HL60 cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The compound's ability to maintain high intracellular concentrations for extended periods contributed to its efficacy .

| Cell Line | IC50 (μM) | Phase Arrest |

|---|---|---|

| HL60 | 34.8 | G0/G1 |

| Daudi | Similar results | G0/G1 |

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that this compound has a favorable profile with prolonged retention within cells compared to other inhibitors like 10074-G5. This characteristic suggests that modifications to its structure may enhance its therapeutic potential by prolonging its action against target proteins .

Structure-Activity Relationship (SAR)

The presence of difluoromethyl groups in the compound has been linked to enhanced biological activity. Modifications to the carboxylic acid moiety can also impact the compound's efficacy and stability. Future research may focus on optimizing these functional groups to improve selectivity and reduce toxicity.

Propriétés

IUPAC Name |

methyl 5,5-difluorooxane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-11-6(10)5-2-7(8,9)4-12-3-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDIBLZBGFZAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(COC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.